
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide
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Overview
Description
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes:: The synthesis of N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide involves several steps. One common approach includes the following:
Friedel-Crafts Acylation: The propyl group is added in two steps. First, a Friedel-Crafts acylation reaction introduces the tosyl (tosylate) group onto the tetrahydropyridine ring.
Clemmensen Reduction: The carbonyl group is then reduced to the corresponding alcohol using zinc amalgam and hydrochloric acid.
Industrial Production Methods:: Industrial-scale production methods may vary, but the synthetic routes mentioned above provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the carbonyl group to the alcohol.
Substitution: Tosylate group substitution reactions. Common reagents include N-bromosuccinimide (NBS) for bromination and zinc amalgam for reduction.
Major products formed:
- The reduced form (alcohol) after Clemmensen reduction.
- Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide finds applications in:
Medicinal Chemistry: It may serve as a building block for designing new pharmaceutical compounds.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways related to its functional groups.
Comparison with Similar Compounds
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other tetrahydropyridines, but this specific structure sets it apart.
Biological Activity
N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action based on available research findings.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C16H18N2O3S
- Molecular Weight : 306.39 g/mol
- Key Functional Groups :
- Tetrahydropyridine ring
- Tosyl group
- Methoxybenzyl substituent
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. A notable study conducted by the National Cancer Institute evaluated various derivatives against multiple cancer cell lines, including leukemia, lung cancer, and breast cancer. The findings demonstrated that these compounds can inhibit cell proliferation effectively.
Case Study: Antitumor Efficacy
In a study assessing the antitumor effects of this compound:
- Cell Lines Tested :
- MDA-MB-468 (breast cancer)
- A375 (melanoma)
- PC-3 (prostate cancer)
The compound exhibited a dose-dependent inhibition of cell growth across these lines, with IC50 values ranging from 5 to 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G(2)/M phase.
The proposed mechanisms for the biological activity of this compound include:
- Tubulin Inhibition : Similar to other compounds in its class, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : The compound has been shown to activate caspases involved in the apoptotic pathway.
Comparative Biological Activity Table
Compound | Activity Type | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | Antitumor | 5 - 20 | Tubulin inhibition |
SMART-H | Antitumor | 10 | Tubulin inhibition |
SMART-F | Antitumor | 15 | Tubulin inhibition |
Properties
Molecular Formula |
C21H24N2O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N2O4S/c1-16-3-9-20(10-4-16)28(25,26)23-13-11-18(12-14-23)21(24)22-15-17-5-7-19(27-2)8-6-17/h3-11H,12-15H2,1-2H3,(H,22,24) |
InChI Key |
MAKXURKKTRSVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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